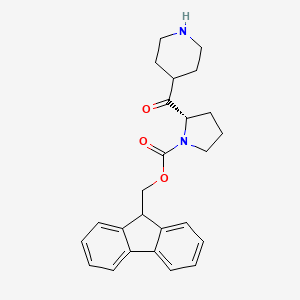

Fmoc-4-piperidino-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

204318-02-5 |

|---|---|

Molecular Formula |

C25H28N2O4 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29)/t17?,23-/m0/s1 |

InChI Key |

HMXYVJRIIYUTRR-VXLWULRPSA-N |

SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5CCNCC5 |

Isomeric SMILES |

C1CCN(CC1)C2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

sequence |

P |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-piperidino-L-proline: Properties, Synthesis, and Application

Introduction: The Strategic Value of Modified Proline Analogs

In the landscape of peptide synthesis and drug development, proline and its derivatives occupy a unique conformational niche. The cyclic nature of the proline side chain imparts significant rigidity to the peptide backbone, influencing secondary structure and proteolytic stability. Fmoc-4-piperidino-L-proline is a specialized amino acid derivative designed for researchers seeking to modulate these properties with precision.[1]

This guide provides a comprehensive overview of Fmoc-4-piperidino-L-proline, detailing its chemical properties, its strategic incorporation into peptide chains, and the unique advantages it offers in the synthesis of complex and therapeutically relevant peptides.[1] The presence of the piperidino moiety at the 4-position of the pyrrolidine ring introduces a key structural modification that can enhance solubility, stability, and facilitate unique molecular interactions, making it a valuable tool for medicinal chemists and peptide scientists.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its successful application. Fmoc-4-piperidino-L-proline is typically supplied as a white powder with a high degree of purity, as confirmed by HPLC.[1]

| Property | Value | Source |

| CAS Number | 204318-02-5 | [1][2] |

| Molecular Formula | C₂₅H₂₈N₂O₄ | [1][2] |

| Molecular Weight | 420.51 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Synonyms | Fmoc-L-Pro(4-piperidino)-OH | [1] |

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS). While specific quantitative data for Fmoc-4-piperidino-L-proline is not extensively published, its parent compound, Fmoc-L-proline, is known to be soluble in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] The addition of the piperidino group is suggested to enhance overall solubility, which can be advantageous in preventing aggregation during the synthesis of challenging sequences.[1][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-4-piperidino-L-proline is as a specialized building block in Fmoc-based SPPS.[1] This methodology, which has become the standard for peptide synthesis, relies on the base-labile Fmoc protecting group for the temporary protection of the N-terminus.[5][6]

The Rationale for Using a Modified Proline

The incorporation of non-canonical amino acids like Fmoc-4-piperidino-L-proline is a deliberate strategy to:

-

Introduce Conformational Constraints: The bulky piperidino group further restricts the rotation around the Cα-N bond, influencing the local peptide conformation. This can be used to stabilize specific secondary structures like β-turns or to disrupt undesirable aggregation-prone structures.[4][7]

-

Enhance Solubility: The piperidino moiety can improve the solubility of the growing peptide chain, mitigating the aggregation issues often encountered with hydrophobic or long sequences.[1][4]

-

Serve as a Peptidomimetic Scaffold: The modified proline can act as a proline isostere, mimicking the structural role of proline while introducing novel chemical functionality for drug discovery and the development of bioactive molecules.[4][8]

Experimental Workflow: Incorporation and Deprotection

The cyclical nature of SPPS involves repeated steps of deprotection and coupling. The workflow for incorporating Fmoc-4-piperidino-L-proline follows the standard Fmoc/tBu strategy.[9]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for Coupling

Causality: The following protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent. HBTU is an aminium-based activator that efficiently converts the carboxylic acid of the Fmoc-amino acid into a reactive O-acylisourea intermediate, facilitating rapid and efficient amide bond formation while minimizing the risk of racemization.

-

Resin Preparation: Start with a pre-swelled solid support (e.g., Rink Amide resin) from which the N-terminal Fmoc group has been removed.

-

Activation of Fmoc-4-piperidino-L-proline:

-

In a separate vessel, dissolve Fmoc-4-piperidino-L-proline (3-5 equivalents relative to resin substitution) in DMF.

-

Add HBTU (0.95 equivalents relative to the amino acid) and a tertiary base such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).[10]

-

Allow the activation to proceed for 1-2 minutes. The solution will typically change color.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the mixture at room temperature for 1-4 hours.[10]

-

Monitoring (Self-Validation): The completion of coupling to a secondary amine like proline cannot be monitored by the standard Kaiser (ninhydrin) test. An Isatin or Chloranil test is required.[3][10] A negative test (indicating the absence of free secondary amine) validates the completion of the reaction. If the test remains positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended to ensure the reaction goes to completion.[10]

-

Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Unique Considerations and Advantages

The 4-piperidino substitution offers distinct advantages beyond simple steric bulk. Its basic nitrogen atom can influence the local chemical environment and may be leveraged in the design of peptidomimetics with specific pH-dependent conformational or binding properties. This feature makes it particularly interesting for developing therapeutics targeting biological pathways or for creating ligands for receptor studies.[1][11]

Furthermore, the strategic placement of modified prolines can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, a common cause of failed syntheses for "difficult sequences".[4][9] By acting as a "kink" in the peptide backbone, Fmoc-4-piperidino-L-proline can maintain the growing peptide chain in a more solvated and reactive state.

Conclusion

Fmoc-4-piperidino-L-proline is more than a simple building block; it is a strategic tool for advanced peptide design. Its unique chemical structure provides researchers with a means to rationally control peptide conformation, enhance solubility, and introduce novel functionalities. By understanding its core properties and applying validated coupling protocols, scientists can effectively leverage this compound to overcome synthetic challenges and accelerate the development of novel peptide-based therapeutics and research agents.

References

- Chem-Impex. (n.d.). Fmoc-4-piperidino-L-proline.

- ApexBio. (n.d.). Fmoc-4-piperidino-L-proline.

- Guidechem. (n.d.). FMOC-L-Proline 71989-31-6 wiki.

- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

- PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).

- PubChem. (n.d.). Fmoc-4(s)-amino-l-proline.

- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.

- PubChemLite. (n.d.). Fmoc-4-piperidino-l-proline (C25H28N2O3).

- Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.

- Advanced ChemTech. (n.d.). Fmoc-cis-L-Pro(4-F)-OH.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - FMOC-4-PIPERIDINO-L-PROLINE.

- TargetMol. (n.d.). Fmoc-L-Proline | Amino Acids and Derivatives.

- Sigma-Aldrich. (n.d.). Fmoc-Pro-OH = 98.5 HPLC 71989-31-6.

- ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis.

- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.

- Chem-Impex. (n.d.). Boc-4-piperidino-L-proline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. guidechem.com [guidechem.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Fmoc-4-piperidino-L-proline: Structure, Synthesis, and Application in Peptide Science

Abstract

Proline and its derivatives are fundamental tools in peptide chemistry, offering unique conformational constraints that are critical for modulating the structure, stability, and biological activity of peptides. Among these, Fmoc-4-piperidino-L-proline emerges as a specialized building block designed to impart significant steric influence on the peptide backbone. This guide provides a comprehensive technical overview of Fmoc-4-piperidino-L-proline, detailing its chemical structure, physicochemical properties, and synthesis. We elucidate its primary function as a conformational director, influencing pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond. Detailed, field-proven protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) are presented, with a focus on overcoming the challenges associated with sterically hindered amino acids. This document serves as an essential resource for researchers in peptide synthesis, medicinal chemistry, and drug development seeking to leverage the unique structural impact of this compound.

Introduction: The Role of Substituted Prolines in Peptide Design

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational restrictions on the peptide backbone, making it a powerful tool for stabilizing specific secondary structures like β-turns and polyproline helices.[1] The peptidyl-prolyl bond is also notable for its relatively low energy barrier between the cis and trans conformations, an equilibrium that is critical in protein folding and recognition events.

Modifying the proline ring at the C4 position with various substituents is a well-established strategy to further control these conformational properties. Substituents can exert their influence through two primary mechanisms:

-

Stereoelectronic Effects: Electron-withdrawing groups, such as fluorine, can stabilize a specific ring pucker (Cγ-exo or Cγ-endo) through hyperconjugation, which in turn biases the cis/trans isomer ratio of the preceding amide bond.

-

Steric Effects: Bulky substituents can favor one ring pucker over another due to steric hindrance, thereby influencing the local backbone conformation.

Fmoc-4-piperidino-L-proline falls into the latter category. The incorporation of a bulky piperidino group at the C4 position introduces significant steric demand, providing a powerful method to enforce specific peptide geometries. This guide will explore the synthesis and strategic application of this unique building block.

Structure and Physicochemical Properties

Fmoc-4-piperidino-L-proline is an amino acid derivative where the L-proline core is modified at the C4 position with a piperidine ring and the α-amine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Chemical Name: (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid

-

Synonyms: Fmoc-L-Pro(4-piperidino)-OH, Fmoc-Pro(Pip)-OH

-

Molecular Formula: C₂₅H₂₈N₂O₄[2]

-

Molecular Weight: 420.51 g/mol [2]

The structure combines the standard features of an Fmoc-protected amino acid, ready for solid-phase peptide synthesis, with the unique 4-piperidino substitution that defines its function.

Data Presentation: Physicochemical Characteristics

| Property | Value | Source(s) |

| CAS Number | 204318-02-5 | [2] |

| Molecular Formula | C₂₅H₂₈N₂O₄ | [2] |

| Molecular Weight | 420.51 | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage | 0-8 °C | [3] |

Synthesis of Fmoc-4-piperidino-L-proline

This approach begins with the incorporation of a commercially available precursor, Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH), into the peptide sequence during standard SPPS. The hydroxyl group is then chemically converted to the desired functionality, in this case, the piperidino group.

Experimental Protocol: On-Resin Synthesis via "Proline Editing"

This protocol describes the conversion of a resin-bound 4-hydroxyproline residue to a 4-piperidino-proline residue. The key steps involve activating the hydroxyl group to create a good leaving group, followed by nucleophilic substitution by piperidine. A Mitsunobu reaction provides a reliable method for this stereospecific transformation.[4]

Step 1: Incorporation of Fmoc-Hyp(tBu)-OH

-

Using a standard automated or manual Fmoc-SPPS protocol, incorporate Fmoc-4-hydroxy(t-butyl)-L-proline at the desired position in the peptide sequence. The tert-butyl ether protects the hydroxyl group during subsequent coupling steps.

Step 2: Selective Deprotection of the Hydroxyl Group

-

Once the full-length peptide is assembled, the resin is treated with a cocktail of high-percentage trifluoroacetic acid (TFA) (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to cleave the side-chain protecting groups, including the t-butyl ether from the Hyp residue, while the peptide remains attached to the resin (if using a hyper-acid-labile linker, this step must be carefully optimized).

-

Alternatively, and more strategically, one can use an acid-labile trityl group to protect the hydroxyl group during synthesis, which can be selectively removed on-resin using very mild acidic conditions without cleaving other protecting groups.

Step 3: On-Resin Mitsunobu Reaction

-

Swell the resin-bound peptide (containing the free 4-hydroxyproline) in anhydrous tetrahydrofuran (THF) for 1 hour.

-

In a separate flask, dissolve triphenylphosphine (PPh₃, 10 eq.) in anhydrous THF.

-

Add piperidine (10 eq.) to the PPh₃ solution.

-

Cool the resin-peptide slurry to 0 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (10 eq.) to the resin slurry, followed immediately by the PPh₃/piperidine solution.

-

Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and agitate for 12-24 hours.

-

Wash the resin thoroughly with THF, dichloromethane (DCM), and dimethylformamide (DMF) to remove reagents and byproducts.

Step 4: Cleavage and Purification

-

Cleave the final peptide from the resin using a standard TFA cleavage cocktail.

-

Purify the crude peptide containing the 4-piperidino-L-proline residue by reverse-phase HPLC.

Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its reliability in converting secondary alcohols to a wide range of functionalities with inversion of stereochemistry.[4] The use of anhydrous solvents is critical to prevent hydrolysis of the activated intermediate. A large excess of reagents is used to drive the solid-phase reaction to completion.

Visualization: On-Resin Synthesis Workflow

Caption: On-resin synthesis of a 4-piperidino-proline containing peptide.

Function: Conformational Control of the Peptide Backbone

The primary function of incorporating Fmoc-4-piperidino-L-proline is to exert predictable control over the local peptide conformation. This is achieved by influencing the two key conformational equilibria of the proline residue: the pyrrolidine ring pucker and the cis/trans isomerization of the preceding amide bond.

Influence on Pyrrolidine Ring Pucker

The proline ring is not planar and exists in two major puckered conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). The ring pucker is directly correlated with the peptide's backbone torsion angles (φ, ψ). An exo pucker favors more compact conformations like the polyproline II (PPII) helix, while an endo pucker favors more extended conformations.

The bulky piperidino group at the C4 position is expected to introduce significant steric strain. To minimize this strain, the ring will preferentially adopt a pucker that places the large substituent in a pseudo-equatorial position. For a (2S, 4R) configuration (derived from trans-4-hydroxyproline), this would strongly favor the Cγ-exo pucker.

Influence on Cis/Trans Amide Bond Isomerization

The exo ring pucker is known to stabilize the trans conformation of the preceding peptidyl-prolyl bond. This stabilization is partly due to the avoidance of steric clashes and the optimization of favorable n→π* interactions between adjacent carbonyl groups. Therefore, the incorporation of 4-piperidino-L-proline is predicted to:

-

Enforce a Cγ-exo ring pucker.

-

Significantly increase the population of the trans amide bond isomer.

This dual effect effectively "locks" the peptide backbone into a more defined, rigid conformation around the modified proline residue, reducing the conformational heterogeneity that is often a challenge in peptide drug design. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding and can improve metabolic stability by creating a structure that is less recognizable by proteases.

Visualization: Conformational Influence

Caption: Causal chain of conformational effects of the 4-piperidino group.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-4-piperidino-L-proline into a peptide sequence requires special consideration due to its significant steric hindrance. Standard coupling protocols may result in incomplete reactions and deletion sequences. The following protocol is designed to maximize coupling efficiency.

Experimental Protocol: SPPS with Fmoc-4-piperidino-L-proline

This protocol outlines a single coupling cycle for incorporating the sterically hindered amino acid.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for 1-2 hours in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Coupling of Fmoc-4-piperidino-L-proline (Optimized for Hindered Amino Acids):

-

Reagent Selection: Use a high-potency coupling reagent combination such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents form highly reactive esters capable of overcoming steric barriers.[5]

-

Pre-activation: In a separate vessel, dissolve Fmoc-4-piperidino-L-proline (4 eq.), HATU (3.9 eq.), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.) in DMF. Allow the pre-activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for an extended period, typically 2-4 hours at room temperature. For extremely difficult couplings, the reaction can be allowed to proceed overnight or gentle heating (35-40°C) may be applied cautiously.[5]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for completion. Note: Proline residues are secondary amines and will give a weak color (typically reddish-brown) with the Kaiser test. A negative or very weak test indicates a successful coupling.

-

-

Double Coupling (Recommended):

-

After the first coupling, drain the reaction solution and wash the resin with DMF.

-

Repeat the entire coupling procedure (Step 3) with a fresh solution of activated Fmoc-4-piperidino-L-proline to ensure the reaction goes to completion.

-

-

Capping (Optional but Recommended):

-

To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 20 minutes.

-

-

Washing:

-

Thoroughly wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection/coupling cycle.

-

Trustworthiness and Self-Validation: This protocol is self-validating through the inclusion of a monitoring step (Kaiser test) and the recommendation for double coupling and capping. These steps are industry-standard best practices to ensure the fidelity of the peptide sequence, especially when dealing with "difficult" residues. The choice of advanced coupling reagents like HATU or COMU is based on established evidence of their superior performance in sterically demanding reactions.[5]

Applications and Future Directions

Fmoc-4-piperidino-L-proline is a specialized building block intended for applications where precise conformational control is paramount. While it is marketed for drug development, particularly in targeting neurological disorders, specific examples in peer-reviewed literature are not yet widespread.[3] However, based on the functional principles outlined above, its potential applications are significant.

-

Peptidomimetic Design: The rigidifying effect of the 4-piperidino group makes it an excellent candidate for mimicking β-turn or other specific secondary structures found in the binding epitopes of bioactive peptides. This can lead to the development of smaller, more stable, and more potent peptidomimetics.

-

Enzyme Inhibitors and Receptor Ligands: Many enzymes and G-protein coupled receptors (GPCRs) recognize ligands in specific, often constrained, conformations. For example, the design of antagonists for chemokine receptors like CXCR4 often involves rigidifying a peptide scaffold to enhance binding affinity and selectivity.[6] The predictable conformational bias induced by 4-piperidino-proline could be a valuable tool in designing novel ligands for such targets.

-

Improving Metabolic Stability: By locking the peptide backbone, the 4-piperidino-proline residue can sterically shield adjacent peptide bonds from proteolytic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.

Future research should focus on the quantitative characterization of peptides containing this moiety, using techniques like NMR spectroscopy to precisely measure the cis/trans isomer ratio and circular dichroism or X-ray crystallography to determine its effect on secondary and tertiary structure. Such studies will provide the empirical data needed to fully unlock the potential of this powerful conformational tool in rational drug design.

References

-

Tressler, S. A., & Zondlo, N. J. (2014). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 136(1), 12-15. [Link]

- US Patent 7,645,858 B2. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 379-386. [Link]

-

Oishi, S., & Fujii, N. (2012). Peptide and peptidomimetic ligands for CXC chemokine receptor 4 (CXCR4). Organic & Biomolecular Chemistry, 10(28), 5349-5360. [Link]

- EP3015456A1. (2016).

-

Formaggio, F., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 59(6), 395-406. [Link]

-

Tressler, S. A., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of organic chemistry, 79(18), 8861–8873. [Link]

-

Afzal, M., et al. (2021). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 45(3), 1345-1353. [Link]

-

Kimura, H., et al. (2005). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 46(25), 4347-4349. [Link]

-

Theß, D., et al. (2016). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 17(10), 1644. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67105300, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. Retrieved January 20, 2026, from [Link].

-

Oishi, S., & Fujii, N. (2012). Peptide and peptidomimetic ligands for CXC chemokine receptor 4 (CXCR4). Organic & Biomolecular Chemistry, 10(28), 5349-5360. [Link]

-

Raue, A., et al. (2007). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of Chromatography B, 857(2), 395-405. [Link]

-

Karle, I. L., et al. (1994). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Journal of the American Chemical Society, 116(22), 10045-10051. [Link]

-

Lisowski, M., et al. (1987). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 30(5), 597-610. [Link]

-

Gerlach, A. I., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 644535. [Link]

-

Ngo, T., et al. (2020). Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor. Biochemistry, 59(39), 3731-3740. [Link]

-

Hudson, D. (2003). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Letters in Peptide Science, 10, 237-240. [Link]

-

Gürlevik, E., & Schubert, U. S. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2239–2251. [Link]

-

Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]

-

Improta, R., et al. (2001). Assessment of Energy Effects Determining cis - trans Proline Isomerization in Dipeptides. Journal of the American Chemical Society, 123(13), 3021-3028. [Link]

-

Burger, M., et al. (2005). Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells. Blood, 106(5), 1824–1830. [Link]

-

Li, X., et al. (2019). Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B. Molecules, 24(17), 3105. [Link]

-

Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science, 29(8), e3489. [Link]

-

Gabba, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8611-8622. [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 379-386. [Link]

-

Tressler, S. A., & Zondlo, N. J. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(13), 5134-5144. [Link]

-

Zosimov, V. V., et al. (2023). Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability. Journal of Medicinal Chemistry, 66(18), 12693–12705. [Link]

-

Vergnon, A. L., et al. (2004). Solid-phase synthesis of a library of hydroxyproline derivatives. Journal of Combinatorial Chemistry, 6(1), 91-98. [Link]

Sources

- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of a library of hydroxyproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Solubility of Fmoc-4-piperidino-L-proline in Organic Solvents

Abstract

Fmoc-4-piperidino-L-proline is a specialized amino acid derivative crucial in modern solid-phase peptide synthesis (SPPS), particularly for mitigating aggregation in "difficult" sequences. Its unique structure, incorporating a piperidine moiety, categorizes it as a pseudoproline, which acts as a potent secondary structure disrupter.[1][2][3] The solubility of this reagent in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, and overall efficacy in peptide synthesis. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment in common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this valuable building block.

Introduction: The Strategic Role of Fmoc-4-piperidino-L-proline in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling mild deprotection conditions that preserve the integrity of complex, sensitive peptides.[4] However, the synthesis of long or hydrophobic peptide sequences is often plagued by on-resin aggregation, where growing peptide chains interact via intermolecular hydrogen bonds to form insoluble β-sheet structures.[2][5] This phenomenon hinders reagent access, leading to incomplete coupling reactions, deletion sequences, and significantly reduced purity and yield.

Fmoc-4-piperidino-L-proline is a powerful tool designed to overcome this challenge.[6] As a pseudoproline dipeptide mimic, its rigid, kinked structure, forces a cis-amide bond conformation in the peptide backbone, effectively disrupting the formation of β-sheets.[1][2][7] This disruption enhances the solvation of the peptide chain, improving reaction efficiency.[1] Understanding and optimizing the solubility of the monomeric Fmoc-4-piperidino-L-proline itself is the first and most critical step to leveraging its full potential. Inadequate solubility can lead to poor reaction kinetics and incomplete coupling, undermining the very purpose of its inclusion.[4]

Core Principles of Fmoc-Amino Acid Solubility

The solubility of any Fmoc-protected amino acid is a multifactorial property dictated by a balance of intermolecular forces between the solute and the solvent. The key contributing factors are:

-

The Fmoc Group: This large, aromatic, and hydrophobic moiety generally confers good solubility in a range of organic solvents, particularly polar aprotic solvents common in SPPS.[4][8]

-

The Amino Acid Core and Side Chain: The proline ring itself has a distinct solubility profile. The addition of the piperidine group at the 4-position introduces a tertiary amine, which significantly increases the polarity and potential for hydrogen bonding compared to the parent L-proline. This modification is expected to enhance solubility in more polar solvents.

-

The Solvent System: The choice of solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are highly effective at solvating both the polar and nonpolar regions of Fmoc-amino acids, making them the standard choice in SPPS.[8][9][10]

The interplay of these factors determines the overall solubility, which can be predicted qualitatively and confirmed quantitatively.

Qualitative Solubility Profile of Fmoc-4-piperidino-L-proline

While precise, comprehensive quantitative data for this specific derivative is not extensively published, we can extrapolate a reliable qualitative profile based on the principles of physical organic chemistry and data from similar compounds. The following table summarizes the expected solubility of Fmoc-4-piperidino-L-proline in common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale & Expert Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common and effective solvent for SPPS, designed to solvate Fmoc-amino acids. The polar nature of the piperidino-proline moiety should be well-solvated.[8][10] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP often exhibits even greater solvating power than DMF, especially for aggregating sequences, and is an excellent choice for this derivative.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a very strong polar aprotic solvent capable of dissolving a wide range of compounds. It is an excellent choice, often used as a co-solvent to enhance solubility in DMF.[9][11] |

| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | DCM can dissolve the hydrophobic Fmoc group, but its lower polarity may limit its ability to solvate the more polar piperidino-proline core. Often used for resin swelling.[10] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | While a polar aprotic solvent, THF generally has lower solvating power for complex Fmoc-amino acids compared to DMF or NMP.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | ACN is more commonly used in purification (RP-HPLC) than as a primary coupling solvent due to the limited solubility of many Fmoc-amino acids. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderately Soluble | The parent compound, Fmoc-L-Proline, is soluble in methanol.[12] The piperidino group should maintain or enhance this solubility. However, protic solvents are generally avoided in coupling reactions. |

| Toluene / Hexanes | Nonpolar | Insoluble | The high polarity of the piperidino-proline core and the carboxylic acid makes it incompatible with nonpolar solvents. |

Note: These are expected values. Actual quantitative solubility can be affected by purity, water content of the solvent, and temperature.

Experimental Determination of Solubility: The Shake-Flask Method

For applications requiring precise concentrations, such as the preparation of stock solutions for automated synthesizers, experimental determination of solubility is essential. The shake-flask method is the gold-standard technique for measuring equilibrium solubility.[8]

Diagram of the Experimental Workflow

Caption: Key factors governing the solubility of the target compound.

References

-

Peptide Solubilization. GenScript. Available at: [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

-

Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]

-

What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. Available at: [Link]

-

Fmoc-4(s)-amino-l-proline. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Pseudoproline. Wikipedia. Available at: [Link]

-

13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Available at: [Link]

-

Pseudoproline Dipeptides. Aapptec Peptides. Available at: [Link]

-

(4S)-1-Fmoc-4-methyl-L-proline. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Fmoc-4-piperidino-l-proline (C25H28N2O3). PubChemLite. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 12. Page loading... [wap.guidechem.com]

Unlocking Conformational Control: The Strategic Role of the Piperidino Group in Proline Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the armamentarium of medicinal chemistry and peptide science, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides, yet its inherent flexibility in ring pucker and cis/trans amide bond isomerization presents both opportunities and challenges. This technical guide delves into the substitution of proline's five-membered pyrrolidine ring with a six-membered piperidino group (piperidine-2-carboxylic acid or pipecolic acid), a critical proline analog. We will explore the profound impact of this ring expansion on conformational dynamics, the resulting modulation of biological activity, and its successful application in the development of novel therapeutics. This document serves as a resource for researchers, providing foundational knowledge, practical insights, and detailed experimental considerations for leveraging piperidino-proline analogs in drug discovery.

Introduction: Proline, The Unique Conformational Switch

Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back onto the backbone nitrogen, forming a secondary amine.[1][2] This structure introduces several critical features into a peptide chain:

-

Restricted Backbone Torsion: The cyclic nature severely limits the possible values of the phi (Φ) dihedral angle, restricting the conformational space of the peptide chain.

-

Cis/Trans Isomerization: The energy barrier for rotation around the Xaa-Pro peptide bond is significantly lower than for other peptide bonds.[1] This results in a substantial population of both cis and trans conformers in solution, a phenomenon that can be a rate-limiting step in protein folding and a crucial determinant of biological recognition.[1]

-

Structural Disruption: Proline is often considered a "helix breaker" as its secondary amine cannot act as a hydrogen bond donor, disrupting the regular hydrogen-bonding patterns of α-helices and β-sheets.[1]

While these properties are essential for creating specific protein folds and turns, the inherent flexibility of the pyrrolidine ring pucker and the cis/trans equilibrium can be detrimental in drug design, where a single, well-defined conformation is often desired for optimal receptor binding. This has led to the development of a wide array of proline analogs designed to lock in specific conformations.[1][3][4] Among the most powerful of these are the ring-expanded homologs, particularly those incorporating the piperidino group.

Conformational Consequences of Ring Expansion

Replacing proline's five-membered ring with the six-membered piperidine ring of pipecolic acid (Pip) induces significant and predictable changes in the local and global conformation of a peptide.

Ring Pucker and Backbone Geometry

The five-membered pyrrolidine ring of proline typically adopts envelope or twist conformations. In contrast, the larger six-membered piperidine ring preferentially adopts lower-energy chair conformations, although boat conformations are also possible.[5] This shift from a relatively flexible pucker to a more defined chair conformation has a cascading effect on the peptide backbone. Computational and X-ray crystallography studies have shown that the change in ring size leads to remarkable alterations in bond lengths and angles around the imide bond.[5] The increased steric hindrance from the larger ring can destabilize the planarity of the peptide amide bond, influencing its rotational barrier.[6]

Caption: Conformational influence of ring size in proline vs. piperidino analogs.

Modulation of the Cis/Trans Amide Bond Equilibrium

The substitution of proline with a piperidino analog is a powerful tool for influencing the cis/trans isomer ratio of the preceding peptide bond. The larger ring introduces different steric demands that can favor one isomer over the other. For instance, increased steric hindrance in the piperidine-2-carboxylic acid analog might be responsible for destabilizing the planar peptide amide bond, which in turn affects the rotational barrier and equilibrium between the cis and trans states.[6] While solvent polarity also plays a significant role in modulating this equilibrium for both proline and its analogs, the intrinsic structural preference imparted by the piperidino group provides a baseline conformational bias that can be exploited in drug design.[5]

| Parameter | Proline (Ac-Pro-NHMe) | Piperidino Analog (Ac-Pip-NHMe) | Rationale for Change |

| Preferred Ring Pucker | Envelope / Twist | Chair | The six-membered ring has a stronger preference for the lower-energy chair conformation.[5] |

| C'-N Imide Bond Length | Varies | Significantly altered | Changes in ring strain and hybridization affect bond geometry.[5] |

| Cis Isomer Population | ~10-30% (in solution) | Can be significantly shifted | Steric interactions of the larger ring favor or disfavor the cis conformation depending on adjacent residues.[6] |

| Rotational Barrier (ω) | ~85 kJ/mol | Lower than Proline | Increased steric hindrance may destabilize the planar ground state, lowering the barrier to rotation.[5] |

| Table 1. Comparative conformational parameters of Proline vs. Piperidino analogs. |

Impact on Biological Activity: A Case Study

The conformational rigidity imparted by the piperidino group can translate directly into enhanced biological activity and receptor selectivity. By locking the peptide into a more bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.

A compelling example is found in the development of analogs for endomorphin-2 (EM-2), a potent endogenous opioid peptide.[7] The native peptide contains a proline residue at position 2. Researchers synthesized a series of EM-2 analogs where this proline was replaced with piperidine-2-, 3-, or 4-carboxylic acids.[7]

The results were striking. The analog containing (R)-piperidine-3-carboxylic acid, [(R)-Nip(2)]EM-2, displayed an exceptionally high affinity for the µ-opioid receptor, with an IC50 value more than 17 times lower than the parent compound.[7] This dramatic increase in potency highlights how the specific conformational constraints imposed by the piperidino ring can optimize the presentation of pharmacophoric elements for receptor interaction. Furthermore, this analog exhibited significantly enhanced stability in rat brain homogenate, demonstrating another key advantage of using such analogs.[7]

| Compound | Sequence | µ-Opioid Receptor Affinity (IC50, nM) |

| Endomorphin-2 (EM-2) | Tyr-Pro -Phe-Phe-NH2 | 0.69 ± 0.03 |

| [(R)-Nip(2)]EM-2 | Tyr-(R)-Nip -Phe-Phe-NH2 | 0.04 ± 0.01 |

| Table 2. Biological activity of Endomorphin-2 and its piperidino-containing analog. Data sourced from Janecka et al.[7] |

Applications in Drug Design and Peptidomimetics

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry.[8] Its incorporation into molecules, including as a proline surrogate, offers several advantages for drug development professionals:

-

Enhanced Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear or more labile structures.[8]

-

Improved Pharmacokinetics: The scaffold can modulate lipophilicity and hydrogen bonding capacity, improving absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Conformational Locking: As discussed, it serves to rigidly orient functional groups, reducing conformational flexibility and enhancing binding affinity. This is a core principle in the design of peptidomimetics, where peptide-like function is sought from more drug-like molecules.

-

Vectorial Exploration of Chemical Space: The chair conformation of the piperidine ring presents substituents in well-defined axial and equatorial positions, allowing for precise, three-dimensional exploration of a binding pocket.

These principles have been applied to develop potent inhibitors for targets like dipeptidyl peptidase IV (DPP4) and proline dehydrogenase, as well as ligands for various receptors.[9][10]

Experimental Protocols & Methodologies

Synthesis of Piperidino-Proline Analogs

The synthesis of substituted piperidino-proline analogs often involves intramolecular cyclization strategies. One common approach is the reductive and non-reductive radical cyclization of precursors, which can yield mixtures of five- and six-membered rings that require separation.[11] Other methods rely on diastereoselective conjugate additions to unsaturated lactams derived from chiral starting materials like (S)-pyroglutamic acid.[11]

Caption: Generalized workflow for the synthesis of a piperidino-proline analog.

Protocol: Solid-Phase Synthesis of a Peptide Containing a Piperidino-Proline Analog

This protocol outlines the manual incorporation of an Fmoc-protected piperidino-proline analog (Fmoc-Pip-OH) into a peptide sequence on a solid support.

I. Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-Pip-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Washing Solvents: Methanol, Diethyl ether

II. Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (First Amino Acid): Drain the DMF. Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

-

First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

-

Wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent standard amino acid in the sequence.

-

Incorporation of Fmoc-Pip-OH:

-

Causality Note: The rigid, sterically hindered nature of Fmoc-Pip-OH can lead to slower coupling kinetics compared to standard amino acids. To ensure complete incorporation, a double coupling is recommended.

-

Perform Fmoc deprotection on the N-terminal residue of the growing peptide chain (as in step 2).

-

Perform the first coupling of Fmoc-Pip-OH (3 eq.) as described in step 3. Agitate for 2-4 hours.

-

Wash the resin with DMF (x3).

-

Perform a second coupling by adding a fresh solution of activated Fmoc-Pip-OH. Agitate for another 2-4 hours or overnight.

-

Confirm complete coupling with a Kaiser test. Wash the resin thoroughly.

-

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm identity and purity via LC-MS.

-

III. System Validation: The success of the synthesis is validated at multiple stages. The Kaiser test provides real-time feedback on coupling efficiency. Final validation relies on HPLC to determine purity and Mass Spectrometry to confirm the correct molecular weight of the target peptide, ensuring the piperidino analog was successfully incorporated.

Conclusion and Future Directions

The incorporation of a piperidino group as a proline surrogate is a validated and powerful strategy in modern peptide and medicinal chemistry. By expanding the five-membered ring to six, researchers can exert a higher degree of control over peptide backbone conformation, particularly the puckering and the critical cis/trans amide bond equilibrium. This conformational restriction frequently translates into significant gains in biological potency, selectivity, and metabolic stability, as demonstrated in numerous systems.

Future exploration will likely focus on more complex and substituted piperidino scaffolds, including bridged and spirocyclic systems, to further refine conformational control.[8][12] The continued development of efficient and stereoselective synthetic routes will be paramount to making these advanced building blocks more accessible for high-throughput screening and lead optimization campaigns. As our understanding of the intricate relationship between conformation and function deepens, the piperidino-proline analog will remain an indispensable tool for scientists aiming to design the next generation of targeted therapeutics.

References

- Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry.

-

Janecka, A., Fichna, J., & Mirowski, M. (2005). Synthesis and biological activity of endomorphin-2 analogs incorporating piperidine-2-, 3- or 4-carboxylic acids instead of proline in position 2. Journal of Peptide Research. [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM. [Link]

-

Thangadurai, A., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Molecular and Cellular Biochemistry. [Link]

-

Tanner, J. J., et al. (2020). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry. [Link]

-

Elevated Conformational Rigidity in Dipeptides Incorporating Piperazic Acid Derivatives. Helvetica Chimica Acta. [Link]

-

Proline derivatives used in this study. ResearchGate. [Link]

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]

-

Evans, R. H., et al. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. British Journal of Pharmacology. [Link]

-

Proline Derivatives and Analogs. Iris Biotech. [Link]

-

Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

de la Figuera, N., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

-

Stern, C. A., et al. (2021). Insights into conformational ensembles of compositionally identical disordered peptidomimetics. Communications Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

-

Wieczorek, M., & D'hooghe, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

van der Wel, T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Omega. [Link]

-

de la Figuera, N., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

-

Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry. [Link]

-

Rawson, D. J., et al. (2011). Part 3: Design and synthesis of proline-derived α2δ ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthesis and biological activity of endomorphin-2 analogs incorporating piperidine-2-, 3- or 4-carboxylic acids instead of proline in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fmoc-Protected Proline Derivatives in Modern Research: A Technical Guide

Foreword: Beyond a Simple Building Block

To the uninitiated, Nα-Fmoc-L-proline might appear as just another reagent on the peptide synthesis shelf. However, to the seasoned researcher, it represents a unique confluence of conformational rigidity, synthetic challenge, and unparalleled opportunity. Its distinctive cyclic structure, which locks the backbone dihedral angle φ, makes proline a powerful tool for sculpting peptides into specific secondary structures, thereby modulating their biological activity.[1] This guide is crafted for the hands-on scientist—the researcher in the trenches of drug discovery, the innovator in materials science, and the academic pushing the boundaries of chemical biology. Herein, we move beyond mere protocols to explore the underlying principles, field-tested strategies, and diverse applications of Fmoc-protected proline derivatives. We will dissect the nuances of their incorporation into peptides, navigate the common pitfalls, and showcase their expanding role in cutting-edge research.

The Proline Conundrum in Fmoc-SPPS: Challenges and Strategic Solutions

The very properties that make proline a desirable component in bioactive peptides also render it a notorious troublemaker in solid-phase peptide synthesis (SPPS). Understanding these challenges is the first step toward mastering its use.

The Specter of Diketopiperazine Formation

A primary side reaction, particularly when proline is the second amino acid in a sequence (Xaa-Pro), is the intramolecular cyclization to form a diketopiperazine (DKP).[2] This process cleaves the dipeptide from the resin, leading to significant yield loss.[2][3] The propensity for DKP formation is sequence-dependent, with residues like Glycine and Alanine preceding Proline being particularly susceptible.[2]

Mitigation Strategies:

-

Resin Selection: The choice of solid support is critical. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, significantly suppress DKP formation compared to more labile options like Wang resin.[2][4]

-

Dipeptide Coupling: Incorporating Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Pro-OH) can bypass the vulnerable dipeptide-resin stage altogether, effectively eliminating the risk of DKP formation at that junction.[5]

-

Optimized Deprotection: While standard 20% piperidine in DMF is the workhorse for Fmoc removal, for sensitive sequences, milder conditions or alternative reagents can be employed.[3][6] However, any deviation from standard protocols should be carefully validated.

The Kinetics of Coupling: A Slower Pace

As a secondary amine, the coupling of an amino acid to a resin-bound proline is kinetically slower than to a primary amine. This can lead to incomplete coupling and the generation of deletion sequences.[7]

Strategies for Enhanced Coupling Efficiency:

-

Double Coupling: A straightforward and often effective approach is to perform the coupling step twice.[7]

-

Advanced Coupling Reagents: The use of highly efficient coupling reagents is paramount. Carbodiimides like DIC in the presence of an additive such as Oxyma, or uronium/aminium salts like HBTU, HATU, and HCTU, are commonly employed to drive the reaction to completion.[8][9]

-

Elevated Temperatures: Carefully controlled heating, including microwave-assisted SPPS, can significantly accelerate coupling kinetics.[10] However, this must be balanced against the risk of increasing side reactions like racemization.[10]

Table 1: Comparative Overview of Common Coupling Reagents for Fmoc-Pro-OH

| Coupling Reagent Combination | Relative Speed | Racemization Risk | Cost | Key Considerations |

| DIC / HOBt | Moderate | Low | Low | A classic, cost-effective choice. |

| DIC / Oxyma Pure® | Fast | Very Low | Moderate | Often provides superior results to HOBt. |

| HBTU / DIPEA | Fast | Moderate | Moderate | Base (DIPEA) can increase racemization risk with sensitive residues. |

| HATU / DIPEA | Very Fast | Low | High | Highly efficient, especially for sterically hindered couplings. |

| HCTU / DIPEA | Very Fast | Low | High | Similar in efficacy to HATU. |

Note: The performance of coupling reagents is sequence and condition-dependent. This table provides a general comparison.[7]

Sculpting Peptides: Proline Derivatives as Conformational Architects

The true power of proline lies in its ability to induce specific secondary structures. By introducing derivatives with modified ring systems, researchers can fine-tune the conformational preferences of a peptide, thereby influencing its bioactivity.

Hydroxyproline: The Collagen Connection and Beyond

Fmoc-protected hydroxyproline derivatives, such as trans-4-hydroxy-L-proline (Fmoc-Hyp-OH), are fundamental to the synthesis of collagen-mimetic peptides. The hydroxyl group plays a crucial role in stabilizing the characteristic collagen triple helix through hydrogen bonding.[11] Beyond collagen, the incorporation of hydroxyproline can enhance the thermal stability of peptides and influence their binding to biological targets.[12]

Thioproline and Other Heterocyclic Analogs

Replacing the γ-carbon of the proline ring with a heteroatom, such as sulfur in thioproline (Fmoc-Thp-OH), introduces subtle but significant changes to the ring pucker and the cis/trans isomerization barrier of the Xaa-Pro bond.[13] These modifications can be used to probe the conformational requirements of peptide-protein interactions and to develop peptidomimetics with altered pharmacokinetic properties.[14]

Pseudoprolines: Reversible Kinks in the Peptide Chain

Pseudoproline dipeptides, formed from serine or threonine, create a temporary "kink" in the peptide backbone by forming an oxazolidine ring.[15] This disruption of secondary structure during synthesis is invaluable for improving the solubility of growing peptide chains and preventing aggregation, a major hurdle in the synthesis of long or hydrophobic peptides. The pseudoproline structure is readily cleaved during the final acidolytic deprotection, restoring the native serine or threonine residue.[15]

Figure 1: A simplified workflow of the Fmoc-SPPS cycle for incorporating a proline residue, highlighting potential side reactions.

Experimental Protocols: A Practical Guide

The following protocols are intended as a starting point. Optimization will likely be necessary based on the specific peptide sequence and available instrumentation.

Protocol for Manual Fmoc-SPPS of a Proline-Containing Peptide

This protocol outlines a single coupling cycle for adding Fmoc-Pro-OH to a growing peptide chain on a resin.

-

Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin loaded with the first amino acid) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 7-10 minutes.[3]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free secondary amine. Note that the test will yield a brown or reddish color for proline, not the typical blue.[16]

-

Coupling of Fmoc-Pro-OH:

-

In a separate vessel, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading) and a coupling agent additive like Oxyma (3 eq.) in DMF.

-

Add a carbodiimide coupling agent such as DIC (3 eq.) and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours. For difficult couplings, this time can be extended, or a second coupling can be performed.

-

-

Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash with dichloromethane (DCM) (3 times) and methanol (3 times) before drying if the synthesis is to be stopped. Otherwise, proceed to the next deprotection step.

-

Protocol for Cleavage and Global Deprotection

-

Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether.

-

Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.[17]

Expanding Horizons: Proline Derivatives in Catalysis and Materials Science

The utility of Fmoc-proline derivatives extends far beyond peptide synthesis. Their inherent chirality and rigid structure make them valuable in other areas of chemical research.

Organocatalysis

Proline and its derivatives are powerful organocatalysts for a variety of asymmetric reactions, including aldol and Mannich reactions.[18][19] By immobilizing proline derivatives on solid supports, researchers are developing reusable heterogeneous catalysts, which are highly desirable for sustainable and industrial-scale chemical synthesis.[20] The Fmoc protecting group can be utilized in the synthesis of these complex catalytic structures.

Peptidomimetics and Materials Science

Proline-rich motifs are increasingly being incorporated into the design of novel biomaterials and peptidomimetics. For example, proline-based structures can be used as scaffolds to create compounds that mimic the turns of proteins, which are often involved in biological recognition events. These peptidomimetics have applications in drug development, targeting enzymes like matrix metalloproteinases.[21] Furthermore, the self-assembly properties of proline-containing peptides are being explored for the creation of new nanomaterials and hydrogels.

Figure 2: The central role of Fmoc-proline derivatives in various fields of scientific research.

Conclusion and Future Perspectives

Fmoc-protected proline and its derivatives are far more than simple reagents; they are enabling tools that empower researchers to tackle complex synthetic challenges and to design molecules with precisely controlled three-dimensional structures. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the demand for novel proline analogs will undoubtedly grow. The future will likely see the development of new derivatives with unique electronic and steric properties, further expanding the synthetic chemist's toolkit. From creating more effective peptide therapeutics to designing next-generation catalysts and smart biomaterials, the applications of Fmoc-protected proline derivatives are poised to continue their expansion, solidifying their status as indispensable components in modern chemical and biomedical research.

References

- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.). Google Patents.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]

-

Heterogeneous organocatalysis: the proline case. (2015). RSC Advances. Retrieved from [Link]

-

Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003). AAPPTEC. Retrieved from [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]

-

COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. (2015). ResearchGate. Retrieved from [Link]

-

Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. (2016). Organic Letters. Retrieved from [Link]

-

Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II. (2021). PubMed. Retrieved from [Link]

-

Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. (n.d.). PubMed. Retrieved from [Link]

-

Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2005). ResearchGate. Retrieved from [Link]

-

Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. (n.d.). Chemical Science. Retrieved from [Link]

-

LC-MS/MS spectrum of a peptide fragment originating from proline. (n.d.). ResearchGate. Retrieved from [Link]

-

Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (2014). PubMed. Retrieved from [Link]

-

Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. Retrieved from [Link]

-

Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (n.d.). MDPI. Retrieved from [Link]

-

Proline-Rich Antimicrobial Peptides from Invertebrates. (n.d.). MDPI. Retrieved from [Link]

-

Impact of Coverage and Guest Residue on Polyproline II Helix Peptide Antifouling. (2021). Biorxiv. Retrieved from [Link]

-

Proline organocatalysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. (2014). Organic Letters. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Computer-aided design of proline-rich antimicrobial peptides based on the chemophysical properties of a peptide isolated from Olivancillaria hiatula. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health. Retrieved from [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Identification and Characterization of Glycine- and Proline-Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. (2019). ResearchGate. Retrieved from [Link]

-

A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions. (n.d.). Chemical Communications. Retrieved from [Link]

-

Retrosynthetic analysis of Fmoc[ProM-5]OH leading to the vinylproline... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. commons.case.edu [commons.case.edu]

- 13. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline Derivatives and Analogs [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Identification and Characterization of Glycine‐ and Proline‐Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 21. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fmoc-4-piperidino-L-proline: A Novel Scaffold for Advanced Therapeutic Peptide Design

Abstract